Amylcinnamaldehyde
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Amylcinnamaldehyde can be synthesized through the condensation of benzaldehyde with heptanal in the presence of a base catalyst. The reaction typically involves the use of sodium hydroxide or potassium hydroxide as the base, and the reaction is carried out under reflux conditions .
Industrial Production Methods: In industrial settings, this compound is often produced through a similar condensation reaction but on a larger scale. The process involves the use of cyclohexane as a water-carrying agent and methanol as a solvent. The reaction is conducted in a reaction kettle under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: Amylcinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form amylcinnamic acid.
Reduction: It can be reduced to form amylcinnamyl alcohol.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Amylcinnamic acid.
Reduction: Amylcinnamyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Amylcinnamaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds.
Biology: It is used in studies related to its allergenic properties and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antimicrobial and anticancer properties.
Industry: It is widely used in the fragrance and flavor industries, as well as in the production of cosmetics and personal care products
Mechanism of Action
The mechanism of action of amylcinnamaldehyde involves its interaction with various molecular targets and pathways. It is known to activate transient receptor potential cation channel subfamily V member 3 (TRPV3) and transient receptor potential cation channel subfamily A member 1 (TRPA1), which are involved in sensory perception . Additionally, it has been shown to inhibit cell proliferation and promote apoptosis in certain cancer cell lines, indicating its potential as an anticancer agent .
Comparison with Similar Compounds
Amylcinnamaldehyde is similar to other cinnamaldehyde derivatives, such as:
Cinnamaldehyde: The parent compound, known for its cinnamon-like odor and flavor.
Hexylcinnamaldehyde: Another derivative with a longer alkyl chain, used in fragrances.
Methylcinnamaldehyde: A derivative with a methyl group, also used in the fragrance industry.
Uniqueness: this compound is unique due to its specific jasmine-like odor, which makes it particularly valuable in the fragrance industry. Its allergenic properties also make it useful in allergenic testing .
Properties
IUPAC Name |
(2E)-2-benzylideneheptanal | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c1-2-3-5-10-14(12-15)11-13-8-6-4-7-9-13/h4,6-9,11-12H,2-3,5,10H2,1H3/b14-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMKKIXGYKWDQSV-SDNWHVSQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(=CC1=CC=CC=C1)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C(=C\C1=CC=CC=C1)/C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80859230 | |
Record name | (E)-alpha-Amylcinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; Liquid, Other Solid, Pale yellowish liquid, strong floral odour suggestive of jasmine | |
Record name | Heptanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | alpha-Amylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
284 °C | |
Details | US EPA; Initial Risk-Based Prioritization of High Production Volume (HPV) Chemicals, Cinnamyl Derivatives Category, alpha-Amylcinnamaldehyde (CASRN 122-40-7). Available from as of Oct 28, 2011: https://www.epa.gov/hpvis/rbp/Category_Cinnamyl%20Derivatives_Web_April%202009.pdf | |
Record name | alpha-Amyl cinnamaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Soluble in acetone, carbon tetrachloride, Soluble in 6 volumes of 80% alcohol, Insoluble in water, insoluble in water, miscible (in ethanol) | |
Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
Record name | alpha-Amyl cinnamaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
Record name | alpha-Amylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.9711 g/cu m at 20 °C, 0.962-0.969 | |
Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
Record name | alpha-Amyl cinnamaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Details | Haynes, W.M. (ed.) CRC Handbook of Chemistry and Physics. 91st ed. Boca Raton, FL: CRC Press Inc., 2010-2011, p. 3-430 | |
Record name | alpha-Amylcinnamaldehyde | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/565/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Color/Form |
Clear, yellow, oily liquid | |
CAS No. |
78605-96-6, 1331-92-6, 122-40-7 | |
Record name | α-Amyl trans-Cinnamaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=78605-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Propenal, 3-phenyl-, monopentyl deriv. | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001331926 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | alpha-Amylcinnamaldehyde, (E)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078605966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Amylcinnamaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6649 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Heptanal, 2-(phenylmethylene)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propenal, 3-phenyl-, monopentyl deriv. | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | (E)-alpha-Amylcinnamaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80859230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-benzylideneheptanal | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.129 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Heptanal, 2-(phenylmethylene)-, (2E) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.227.218 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cinnamaldehyde, monopentyl derivative | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.151 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | alpha-Amyl cinnamaldehyde | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8003 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the environmental impact of α-Amylcinnamaldehyde?
A1: While α-Amylcinnamaldehyde possesses a pleasant scent and is used in fragrances, it's crucial to consider its potential environmental impact. Studies have shown that α-Amylcinnamaldehyde can be toxic to aquatic organisms. [] Further research is needed to determine safe levels of α-Amylcinnamaldehyde in aquatic environments and develop strategies to mitigate its potential negative effects. []
Q2: How does α-Amylcinnamaldehyde interact with insects?
A2: Research suggests that α-Amylcinnamaldehyde acts as an antifeedant for certain insects, such as the locust Locusta migratoria. [] Specifically, a chemosensory protein (CSP) in the locust, LmigCSPIII, has been shown to bind with high affinity to α-Amylcinnamaldehyde. [] This binding event is thought to trigger a cascade of signals that ultimately deter the locust from feeding on plants containing this compound.
Q3: Can α-Amylcinnamaldehyde be used to control bacterial growth, specifically Clostridium botulinum?
A3: Yes, research indicates that α-Amylcinnamaldehyde exhibits antibotulinal properties. [] Notably, a concentration of 2,500 mM α-Amylcinnamaldehyde demonstrated sporicidal activity against Clostridium botulinum. [] Furthermore, α-Amylcinnamaldehyde was found to inhibit the germination of Clostridium botulinum spores and delay the production of botulinum neurotoxin. []
Q4: Can you describe an efficient method for synthesizing α-Amylcinnamaldehyde?
A4: α-Amylcinnamaldehyde can be synthesized with high selectivity using mesoporous MCM-41 aluminosilicates as catalysts. [] This method involves a three-step process: acetalization of heptanal with methanol, controlled hydrolysis of the dimethylacetal intermediate, and finally, aldol condensation with benzaldehyde. The use of MCM-41 catalysts with specific pore sizes effectively minimizes unwanted side reactions, leading to high yields of α-Amylcinnamaldehyde. []
Q5: What are the potential risks of using α-Amylcinnamaldehyde in fragrances?
A5: While generally considered safe for use in fragrances, α-Amylcinnamaldehyde has been identified as a potential allergen. [] In individuals sensitive to this compound, exposure can lead to allergic contact dermatitis, manifesting as skin irritation, redness, and itching. [] It is important for fragrance manufacturers to be aware of this potential allergen and for consumers to be informed about potential sensitivities.
Q6: Can exposure to α-Amylcinnamaldehyde through fragrance use have unintended consequences, particularly in children?
A6: Yes, there have been reported cases of "connubial dermatitis" in infants, where exposure to fragrances containing α-Amylcinnamaldehyde, transferred from the mother to the child, resulted in contact dermatitis. [] This highlights the importance of considering indirect exposure routes and the potential for heightened sensitivity in infants and young children when using fragranced products.
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